molecular formula C24H24N2O5 B3926125 (5E)-1-(2,3-Dimethylphenyl)-5-{[3-ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1,3-diazinane-2,4,6-trione

(5E)-1-(2,3-Dimethylphenyl)-5-{[3-ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1,3-diazinane-2,4,6-trione

Cat. No.: B3926125
M. Wt: 420.5 g/mol
InChI Key: WQHNERUPMMQEMA-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5E)-1-(2,3-Dimethylphenyl)-5-{[3-ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a diazinane-2,4,6-trione core structure, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(2,3-Dimethylphenyl)-5-{[3-ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes:

    Formation of the diazinane-2,4,6-trione core: This can be achieved by reacting urea with a suitable diketone under acidic conditions.

    Substitution reactions:

    Final condensation: The final step involves the condensation of the substituted diazinane-2,4,6-trione with appropriate aldehydes or ketones to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(2,3-Dimethylphenyl)-5-{[3-ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1,3-diazinane-2,4,6-trione: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated compounds.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

(5E)-1-(2,3-Dimethylphenyl)-5-{[3-ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1,3-diazinane-2,4,6-trione: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-1-(2,3-Dimethylphenyl)-5-{[3-ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(2,3-Dimethylphenyl)-5-{[3-methoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1,3-diazinane-2,4,6-trione
  • (5E)-1-(2,3-Dimethylphenyl)-5-{[3-ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1,3-thiazine-2,4,6-trione

Uniqueness

The uniqueness of (5E)-1-(2,3-Dimethylphenyl)-5-{[3-ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1,3-diazinane-2,4,6-trione lies in its specific substitution pattern and the presence of both ethoxy and hydroxyl groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(5E)-1-(2,3-dimethylphenyl)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-5-8-17-11-16(13-20(21(17)27)31-6-2)12-18-22(28)25-24(30)26(23(18)29)19-10-7-9-14(3)15(19)4/h5,7,9-13,27H,1,6,8H2,2-4H3,(H,25,28,30)/b18-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHNERUPMMQEMA-LDADJPATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1O)CC=C)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(2,3-Dimethylphenyl)-5-{[3-ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1,3-diazinane-2,4,6-trione
Reactant of Route 2
(5E)-1-(2,3-Dimethylphenyl)-5-{[3-ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1,3-diazinane-2,4,6-trione
Reactant of Route 3
Reactant of Route 3
(5E)-1-(2,3-Dimethylphenyl)-5-{[3-ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1,3-diazinane-2,4,6-trione
Reactant of Route 4
(5E)-1-(2,3-Dimethylphenyl)-5-{[3-ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1,3-diazinane-2,4,6-trione
Reactant of Route 5
Reactant of Route 5
(5E)-1-(2,3-Dimethylphenyl)-5-{[3-ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1,3-diazinane-2,4,6-trione
Reactant of Route 6
Reactant of Route 6
(5E)-1-(2,3-Dimethylphenyl)-5-{[3-ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1,3-diazinane-2,4,6-trione

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